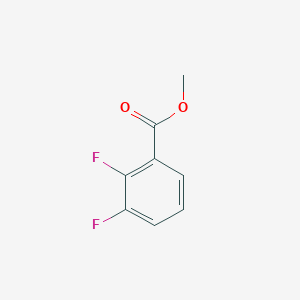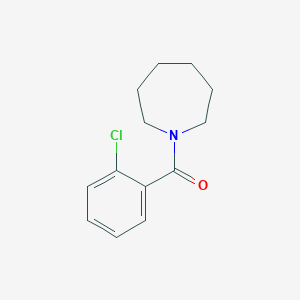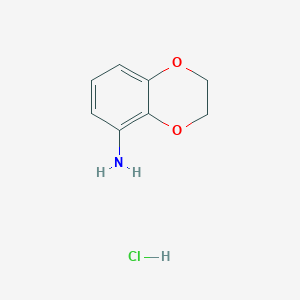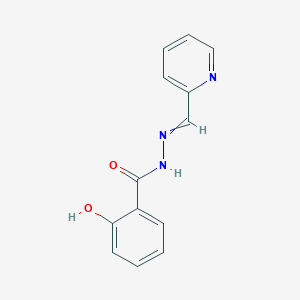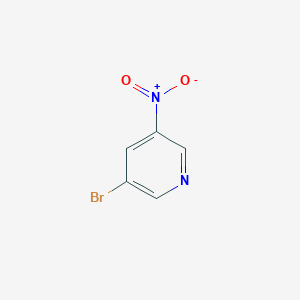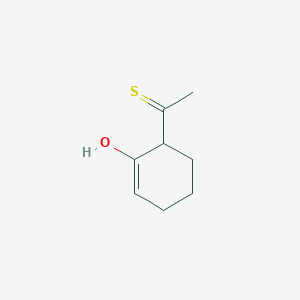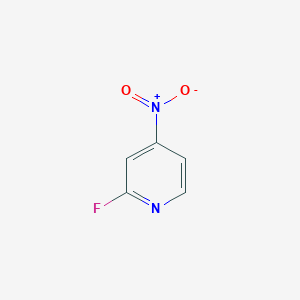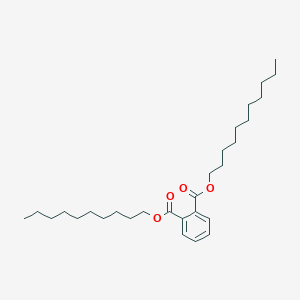
Decyl undecyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl undecyl phthalate (DUP) is a synthetic compound that is widely used in various industries due to its excellent properties such as plasticizing, emulsifying, and stabilizing. It is a type of phthalate ester that is commonly used as a plasticizer in polyvinyl chloride (PVC) products, including toys, food packaging, and medical devices. DUP is also used in personal care products, such as shampoos, lotions, and perfumes. Despite its widespread use, there are concerns about the potential health effects of DUP exposure.
Wirkmechanismus
The mechanism of action of Decyl undecyl phthalate is not fully understood. However, it is believed to act as an endocrine disruptor by interfering with the normal function of hormones in the body. Decyl undecyl phthalate has been shown to bind to and activate the peroxisome proliferator-activated receptor (PPAR) and estrogen receptor (ER) in vitro. These receptors are involved in the regulation of lipid metabolism, glucose homeostasis, and reproductive function.
Biochemische Und Physiologische Effekte
Decyl undecyl phthalate has been shown to have a range of biochemical and physiological effects. It has been associated with alterations in lipid metabolism, glucose homeostasis, and reproductive function. Studies have also suggested that Decyl undecyl phthalate exposure may be linked to adverse effects on the liver, kidney, and immune system. However, the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Decyl undecyl phthalate is a useful compound for laboratory experiments due to its stability and well-defined properties. It is also readily available and relatively inexpensive. However, there are limitations to its use, including its potential toxicity and the need for appropriate safety measures when handling the compound.
Zukünftige Richtungen
There are several future directions for research on Decyl undecyl phthalate. These include investigating the potential health effects of long-term exposure to low levels of Decyl undecyl phthalate, developing alternative plasticizers to replace Decyl undecyl phthalate in PVC products, and exploring the use of Decyl undecyl phthalate as a model compound for studying the toxicity and metabolism of other phthalate esters. Further studies are also needed to elucidate the mechanisms underlying the biochemical and physiological effects of Decyl undecyl phthalate and to identify potential biomarkers of exposure and toxicity.
Conclusion:
In conclusion, Decyl undecyl phthalate is a widely used phthalate ester with potential health effects that have been extensively studied in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential health effects of Decyl undecyl phthalate and to identify safer alternatives to its use in various industries.
Synthesemethoden
Decyl undecyl phthalate is synthesized by the esterification of phthalic anhydride with a mixture of decanol and undecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a mild odor.
Wissenschaftliche Forschungsanwendungen
Decyl undecyl phthalate has been extensively studied in various scientific fields, including toxicology, environmental science, and pharmacology. Its widespread use and potential health effects have led to numerous studies investigating its toxicity, metabolism, and environmental fate. Decyl undecyl phthalate is also used as a model compound for studying the toxicity and metabolism of other phthalate esters.
Eigenschaften
CAS-Nummer |
19295-82-0 |
|---|---|
Produktname |
Decyl undecyl phthalate |
Molekularformel |
C29H48O4 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
1-O-decyl 2-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-18-22-26(27)28(30)32-24-20-16-14-12-10-8-6-4-2/h18-19,22-23H,3-17,20-21,24-25H2,1-2H3 |
InChI-Schlüssel |
WSVPEEMLBFYJQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC |
Andere CAS-Nummern |
19295-82-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



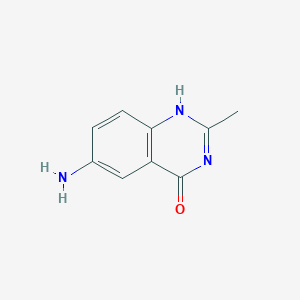
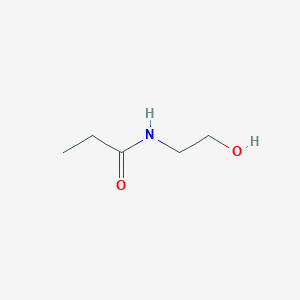
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
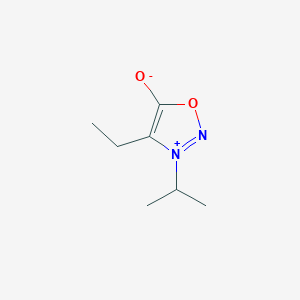
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
